UCM710

Description

Properties

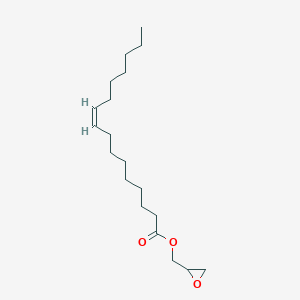

IUPAC Name |

oxiran-2-ylmethyl (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h7-8,18H,2-6,9-17H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEHVPCBXKCYHE-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UCM710: A Technical Guide to a Novel Dual FAAH/ABHD6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a myriad of physiological processes, including pain, inflammation, mood, and metabolism. The primary signaling molecules of this system are the endocannabinoids, principally anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The biological actions of these lipid messengers are tightly controlled by the activity of specific metabolic enzymes. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of AEA, while 2-AG is predominantly hydrolyzed by Monoacylglycerol Lipase (MAGL) and, to a significant extent in certain cellular contexts, by α/β-hydrolase domain 6 (ABHD6).

Pharmacological inhibition of these enzymes has emerged as a promising therapeutic strategy to enhance endocannabinoid signaling in a more targeted and physiological manner compared to the direct activation of cannabinoid receptors. This approach avoids the psychoactive side effects often associated with direct CB1 receptor agonists. UCM710 is a novel small molecule inhibitor that exhibits a unique pharmacological profile by dually targeting both FAAH and ABHD6, with significantly less activity towards MAGL. This dual-action mechanism allows for the simultaneous elevation of both AEA and 2-AG levels, offering a unique avenue for therapeutic intervention in conditions where both arms of the endocannabinoid system are implicated.

This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions as a competitive inhibitor of both FAAH and ABHD6. By binding to the active sites of these enzymes, it prevents the hydrolysis of their respective endocannabinoid substrates, AEA and 2-AG. This inhibition leads to an accumulation of both AEA and 2-AG in the intracellular and extracellular space, thereby potentiating their signaling through cannabinoid receptors (CB1 and CB2) and other relevant targets. The selectivity of this compound for FAAH and ABHD6 over MAGL is a key feature, as it allows for the elevation of 2-AG levels without the profound and widespread effects associated with complete MAGL inhibition.

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound dual inhibition.

Quantitative Data

The inhibitory potency of this compound against FAAH and ABHD6, as well as its effect on endocannabinoid levels, has been quantified in several studies. The following tables summarize these key findings.

Table 1: Inhibitory Activity of this compound

| Enzyme Target | IC50 (µM) | Source |

| Fatty Acid Amide Hydrolase (FAAH) | 4.0 | [1] |

| α/β-hydrolase domain 6 (ABHD6) | 2.4 | [1] |

| Monoacylglycerol Lipase (MAGL) | 30 | [1] |

IC50 values were determined using homogenates of COS-7 cells heterologously expressing the respective enzymes.

Table 2: Effect of this compound on Endocannabinoid Hydrolysis and Levels in Primary Neurons

| Parameter | Condition | % Inhibition / Fold Increase | Source |

| AEA Hydrolysis in intact neurons | 30 µM this compound | 60% inhibition | [2] |

| 2-AG Hydrolysis in intact neurons | 30 µM this compound | 30% inhibition | [2] |

| AEA Levels (stimulated) | 30 µM this compound | ~2.5-fold increase | [3] |

| 2-AG Levels (stimulated) | 30 µM this compound | ~1.5-fold increase | [3] |

Stimulation of primary neurons was achieved with glutamate (100 µM) and carbachol (1 mM) for 2.5 minutes.[2][3]

Experimental Protocols

The characterization of this compound involved a series of key experiments to determine its enzymatic inhibition and its effects on cellular endocannabinoid levels. Detailed methodologies for these experiments are provided below.

Enzyme Activity Assays in Cell Homogenates

This protocol describes the determination of IC50 values for this compound against FAAH and ABHD6 using homogenates from cells overexpressing the target enzymes.

Materials:

-

COS-7 cells

-

Plasmids encoding human FAAH, ABHD6, or MAGL

-

Transfection reagent (e.g., Lipofectamine)

-

Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Radiolabeled substrates: [³H]AEA and [³H]2-AG

-

This compound stock solution in DMSO

-

Scintillation cocktail and counter

Methodology:

-

Cell Culture and Transfection: Culture COS-7 cells to ~80% confluency. Transfect cells with the appropriate enzyme-encoding plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Preparation of Cell Homogenates: After 48 hours of transfection, wash the cells with ice-cold PBS and harvest them. Resuspend the cell pellet in lysis buffer and homogenize using a Dounce homogenizer or sonicator on ice.

-

Protein Quantification: Determine the protein concentration of the homogenates using a standard protein assay (e.g., BCA assay).

-

Inhibition Assay:

-

In a microcentrifuge tube, pre-incubate a fixed amount of cell homogenate (e.g., 10-20 µg of protein) with varying concentrations of this compound (or vehicle control) for 20-30 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate ([³H]AEA for FAAH, [³H]2-AG for ABHD6 and MAGL).

-

Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C.

-

Terminate the reaction by adding an ice-cold stop solution (e.g., chloroform/methanol).

-

-

Quantification of Hydrolysis:

-

Separate the aqueous and organic phases by centrifugation. The radiolabeled hydrolysis product will partition into one of the phases.

-

Measure the radioactivity in an aliquot of the appropriate phase using a liquid scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Endocannabinoid Level Measurement in Intact Neurons

This protocol outlines the procedure for quantifying the effect of this compound on AEA and 2-AG levels in primary neuron cultures.

Materials:

-

Primary cortical neuron cultures

-

Neurobasal medium and supplements

-

This compound stock solution in DMSO

-

Stimulation solution (e.g., Glutamate and Carbachol in buffer)

-

Internal standards (deuterated AEA and 2-AG)

-

Acetonitrile for extraction

-

Solid-phase extraction (SPE) columns

-

LC-MS/MS system

Methodology:

-

Cell Culture and Treatment: Plate and culture primary cortical neurons. After maturation, treat the neurons with this compound (e.g., 30 µM) or vehicle for a specified duration.

-

Stimulation: For stimulated conditions, add the stimulation solution (e.g., 100 µM glutamate and 1 mM carbachol) for a short period (e.g., 2.5 minutes).

-

Lipid Extraction:

-

Immediately terminate the experiment by aspirating the medium and adding ice-cold acetonitrile containing the internal standards.

-

Scrape the cells and collect the extract.

-

Centrifuge to pellet the protein and collect the supernatant.

-

-

Sample Purification:

-

Dry the supernatant under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent and perform solid-phase extraction (SPE) to purify the lipid fraction containing the endocannabinoids.

-

-

LC-MS/MS Analysis:

-

Analyze the purified samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate the endocannabinoids using a suitable C18 column and quantify them using multiple reaction monitoring (MRM) mode, comparing the peak areas of the endogenous lipids to their corresponding deuterated internal standards.

-

-

Data Analysis: Calculate the concentrations of AEA and 2-AG in each sample. Express the data as fold-change relative to the vehicle-treated control group.

Visualizations

Experimental Workflow for this compound Characterization

Caption: Workflow for characterizing this compound inhibitor.

Conclusion

This compound represents a valuable pharmacological tool for the investigation of the endocannabinoid system. Its dual inhibitory action on FAAH and ABHD6 provides a unique mechanism for augmenting the levels of both AEA and 2-AG. The data presented in this guide highlight its potency and selectivity, and the detailed experimental protocols offer a foundation for further research into its therapeutic potential. The ability to modulate both major endocannabinoid signaling pathways with a single compound opens up new possibilities for the treatment of a range of disorders where the endocannabinoid system is dysregulated. Further in vivo studies are warranted to fully elucidate the physiological and behavioral consequences of dual FAAH/ABHD6 inhibition and to explore the full therapeutic utility of this compound and similar compounds.

References

UCM710: A Technical Guide to its Function as a Dual Inhibitor of FAAH and ABHD6 in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCM710 is a novel small molecule that functions as a dual inhibitor of two key enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6). By simultaneously blocking these two hydrolytic pathways, this compound effectively elevates the levels of the primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), in the nervous system. This unique mechanism of action makes this compound a valuable pharmacological tool for investigating the therapeutic potential of augmenting endocannabinoid signaling in a variety of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the core functions of this compound, including its mechanism of action, quantitative data on its inhibitory activity and effects on endocannabinoid levels, detailed experimental protocols for its use, and a visual representation of the signaling pathway it modulates.

Core Mechanism of Action

This compound exerts its effects by inhibiting two distinct serine hydrolases involved in the breakdown of endocannabinoids.[1][2]

-

Fatty Acid Amide Hydrolase (FAAH): This enzyme is the primary catabolic enzyme for anandamide (AEA).

-

α/β-hydrolase domain 6 (ABHD6): This enzyme contributes to the hydrolysis of 2-arachidonoylglycerol (2-AG), particularly in the postsynaptic compartment.

Unlike broad-spectrum inhibitors, this compound exhibits a unique selectivity profile by not inhibiting monoacylglycerol lipase (MAGL), the primary enzyme responsible for 2-AG degradation in the presynaptic terminal. This targeted action allows for a nuanced potentiation of the endocannabinoid system.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory potency of this compound and its effects on endocannabinoid levels in neuronal cultures, primarily based on the foundational study by Marrs et al. (2011) in the Journal of Biological Chemistry.

Table 1: Inhibitory Potency of this compound

| Enzyme | IC50 (nM) |

| Fatty Acid Amide Hydrolase (FAAH) | 80 ± 10 |

| α/β-hydrolase domain 6 (ABHD6) | 60 ± 10 |

Data represents the concentration of this compound required to inhibit 50% of the enzyme's activity in vitro.

Table 2: Effect of this compound on Endocannabinoid Levels in Cultured Cortical Neurons

| Treatment | Anandamide (AEA) Level (pmol/well) | 2-Arachidonoylglycerol (2-AG) Level (pmol/well) |

| Vehicle (Control) | 0.15 ± 0.02 | 1.5 ± 0.2 |

| This compound (1 µM) | 0.45 ± 0.05 | 2.5 ± 0.3 |

| Fold Increase | ~3-fold | ~1.7-fold |

Neuronal cultures were treated for 4 hours prior to endocannabinoid quantification.

Signaling Pathway Modulation

This compound's dual inhibition of FAAH and ABHD6 leads to an accumulation of AEA and 2-AG, which then act as retrograde messengers, primarily at cannabinoid receptor type 1 (CB1R) located on presynaptic terminals. This activation of CB1R initiates a signaling cascade that ultimately modulates neurotransmitter release.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from established neuroscience research protocols.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound on FAAH and ABHD6.

Methodology:

-

Enzyme Source: Homogenates of HEK293T cells overexpressing human FAAH or ABHD6, or rodent brain tissue homogenates.

-

Substrate: Radiolabeled anandamide ([³H]AEA) for FAAH and radiolabeled 2-arachidonoylglycerol ([³H]2-AG) for ABHD6.

-

Incubation: Pre-incubate enzyme preparations with varying concentrations of this compound (e.g., 0.1 nM to 100 µM) in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at 37°C.

-

Reaction Initiation: Add the radiolabeled substrate to initiate the enzymatic reaction.

-

Reaction Termination: After a defined period (e.g., 10-20 minutes), stop the reaction by adding an organic solvent mixture (e.g., chloroform/methanol).

-

Product Separation: Separate the unhydrolyzed substrate from the hydrolyzed product using thin-layer chromatography (TLC) or liquid-liquid extraction.

-

Quantification: Quantify the amount of radioactive product using liquid scintillation counting.

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantification of Endocannabinoid Levels in Neuronal Cultures

Objective: To measure the effect of this compound on the intracellular levels of AEA and 2-AG in neurons.

Methodology:

-

Cell Culture: Culture primary cortical neurons from embryonic rodents (e.g., E18 rats or mice) on poly-D-lysine coated plates until mature (e.g., DIV 10-14).

-

Treatment: Treat the neuronal cultures with this compound (e.g., 1 µM) or vehicle (e.g., DMSO) in culture medium for a specified duration (e.g., 4 hours).

-

Cell Lysis and Lipid Extraction:

-

Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a mixture of organic solvents (e.g., methanol, chloroform) containing deuterated internal standards for AEA and 2-AG.

-

Scrape the cells and collect the lysate.

-

Perform a two-phase liquid-liquid extraction by adding chloroform and water, followed by centrifugation.

-

-

Sample Preparation: Collect the organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for analysis.

-

Quantification by LC-MS/MS: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify AEA and 2-AG based on their mass-to-charge ratio and fragmentation patterns, normalizing to the internal standards.

Experimental Workflow for Assessing this compound's Effect on Synaptic Transmission

Objective: To investigate the functional consequences of elevated endocannabinoid levels by this compound on synaptic activity.

Conclusion

This compound is a potent and selective dual inhibitor of FAAH and ABHD6 that serves as a critical tool for elucidating the complex roles of the endocannabinoid system in the brain. Its ability to elevate both anandamide and 2-AG levels without affecting MAGL provides a unique pharmacological profile for studying the downstream consequences of enhanced endocannabinoid signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations into novel therapeutic strategies for a range of neurological and psychiatric conditions.

References

The Dual FAAH/ABHD6 Inhibitor UCM710: A Technical Guide to its Effects on Anandamide and 2-AG Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of UCM710, a novel endocannabinoid (eCB) hydrolysis inhibitor. This compound uniquely elevates the levels of two major endocannabinoids, N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG), by dually inhibiting fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6), while notably not affecting monoacylglycerol lipase (MAGL). This document consolidates available quantitative data, details the experimental protocols for endocannabinoid measurement, and visualizes the pertinent signaling pathways to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. The primary endogenous ligands of this system are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The therapeutic potential of modulating the ECS by elevating the levels of its endogenous ligands has garnered significant interest. One strategy to achieve this is through the inhibition of the enzymes responsible for their degradation. This compound has emerged as a significant pharmacological tool due to its unique mechanism of action, selectively inhibiting FAAH and ABHD6. This dual inhibition offers a distinct approach to augmenting endocannabinoid signaling compared to single-enzyme inhibitors or dual inhibitors that also target MAGL.

Mechanism of Action of this compound

This compound exerts its effects by inhibiting two key enzymes responsible for the degradation of endocannabinoids:

-

Fatty Acid Amide Hydrolase (FAAH): The primary enzyme responsible for the hydrolysis of anandamide (AEA).

-

α/β-hydrolase domain 6 (ABHD6): An enzyme that contributes to the hydrolysis of 2-arachidonoylglycerol (2-AG).

By inhibiting both FAAH and ABHD6, this compound leads to an accumulation of both AEA and 2-AG in the neuronal synapse, thereby enhancing their signaling at cannabinoid receptors (CB1 and CB2) and other targets. A key feature of this compound is its lack of inhibitory activity against monoacylglycerol lipase (MAGL), the primary enzyme responsible for 2-AG degradation in the brain.[1]

Quantitative Data on this compound's Effects

Precise in vivo quantitative data on the dose-dependent effects of this compound on brain anandamide and 2-AG levels is limited in publicly available literature. However, in vitro studies have characterized its inhibitory potency.

Table 1: In Vitro Inhibitory Potency of this compound

| Enzyme Target | IC50 Value | Source |

| Fatty Acid Amide Hydrolase (FAAH) | 4.0 µM | [2] |

| α/β-hydrolase domain 6 (ABHD6) | 2.4 µM | [2] |

| Monoacylglycerol Lipase (MAGL) | > 30 µM | [2] |

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity in neuron homogenates.

To provide a comparative context for the potential in vivo effects of dual endocannabinoid hydrolysis inhibition, data from the dual FAAH/MAGL inhibitor, JZL195, is presented below. It is crucial to note that JZL195's mechanism differs from this compound (inhibiting MAGL instead of ABHD6), but this data illustrates the magnitude of endocannabinoid elevation achievable with dual inhibition.

Table 2: In Vivo Effects of the Dual FAAH/MAGL Inhibitor JZL195 on Mouse Brain Endocannabinoid Levels

| Endocannabinoid | Fold Increase Over Vehicle (at 10 mg/kg, i.p., 4h) | Source |

| Anandamide (AEA) | ~10-fold | [3] |

| 2-Arachidonoylglycerol (2-AG) | ~10-fold | [3] |

This data is for the dual FAAH/MAGL inhibitor JZL195 and is provided for illustrative purposes only. The in vivo effects of this compound on AEA and 2-AG levels may differ.

Experimental Protocols

The quantification of anandamide and 2-AG levels following this compound administration is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on established methodologies for endocannabinoid analysis in brain tissue.

Brain Tissue Sample Preparation

-

Euthanasia and Tissue Collection: Rodents are euthanized via focused microwave irradiation or decapitation to minimize post-mortem fluctuations in endocannabinoid levels. Brain tissue is rapidly dissected on a cold plate and snap-frozen in liquid nitrogen.

-

Homogenization: Frozen brain tissue is weighed and homogenized in a cold organic solvent, typically acetonitrile or a mixture of chloroform and methanol, containing deuterated internal standards for AEA and 2-AG to correct for extraction efficiency.

-

Lipid Extraction: The homogenate is subjected to lipid extraction. A common method is liquid-liquid extraction using a biphasic solvent system (e.g., chloroform/methanol/water). The organic phase containing the lipids is collected.

-

Solid-Phase Extraction (SPE): For further purification and to remove interfering lipids, the extracted sample may be passed through an SPE column (e.g., silica-based). Endocannabinoids are eluted with an appropriate solvent mixture.

-

Solvent Evaporation and Reconstitution: The solvent from the purified extract is evaporated under a stream of nitrogen. The dried lipid residue is then reconstituted in a small volume of a solvent compatible with the LC-MS/MS system (e.g., methanol or acetonitrile).

LC-MS/MS Analysis

-

Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. Separation of AEA and 2-AG is typically achieved using a reverse-phase C18 column with a gradient elution of mobile phases, often consisting of water and acetonitrile or methanol, with additives like formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in positive ion mode.

-

Quantification: Quantification is performed using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for both the native endocannabinoids and their deuterated internal standards are monitored. The peak area ratios of the native analytes to their corresponding internal standards are used to construct a calibration curve from which the concentrations in the samples are determined.

Signaling Pathways and Visualizations

Mechanism of this compound Action

This compound's primary action is to increase the synaptic availability of AEA and 2-AG by preventing their enzymatic degradation.

Caption: Mechanism of this compound Action.

Endocannabinoid Signaling Pathway

The elevated levels of AEA and 2-AG resulting from this compound administration enhance the activation of cannabinoid receptors, primarily CB1 and CB2, leading to various downstream cellular effects.

Caption: Endocannabinoid Signaling Pathway.

Experimental Workflow for Endocannabinoid Analysis

The overall process from sample collection to data analysis for quantifying the effects of this compound is summarized below.

Caption: Experimental Workflow for Endocannabinoid Analysis.

Conclusion

This compound represents a valuable pharmacological tool for studying the endocannabinoid system. Its unique dual inhibitory action on FAAH and ABHD6, while sparing MAGL, allows for a nuanced elevation of both anandamide and 2-AG. This technical guide provides a foundational understanding of its mechanism, methods for its study, and the signaling pathways it modulates. Further in vivo research is warranted to fully elucidate the quantitative dose-response effects of this compound on brain endocannabinoid levels, which will be critical for its potential development as a therapeutic agent.

References

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

UCM710 is a novel small molecule inhibitor that demonstrates a unique pharmacological profile by dually targeting two key enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6). By inhibiting these enzymes, this compound effectively increases the levels of the primary endocannabinoids, N-arachidonoyl ethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG), in neurons. This dual inhibitory action presents a promising therapeutic strategy for conditions where potentiation of endocannabinoid signaling is desired, while potentially offering a more nuanced modulation of the endocannabinoid system compared to direct cannabinoid receptor agonists. This document provides a comprehensive overview of the preclinical data on this compound, including its inhibitory activity, effects on endocannabinoid levels, and the experimental protocols used for its characterization.

Quantitative Data

The following tables summarize the key quantitative data for this compound's inhibitory activity and its effect on endogenous cannabinoid levels in neuronal cells.

Table 1: Inhibitory Activity of this compound against Endocannabinoid Hydrolases

| Enzyme Target | Cell Line/Preparation | IC50 (nM) |

| Fatty Acid Amide Hydrolase (FAAH) | COS-7 cell homogenates expressing FAAH | 120 |

| α/β-hydrolase domain 6 (ABHD6) | COS-7 cell homogenates expressing ABHD6 | 80 |

| Monoacylglycerol Lipase (MAGL) | COS-7 cell homogenates expressing MAGL | > 10,000 |

Table 2: Effect of this compound on Endocannabinoid Levels in Intact Neurons

| Endocannabinoid | Treatment Condition | Fold Increase over Vehicle |

| N-arachidonoyl ethanolamine (Anandamide) | This compound (10 µM) | ~ 3-fold |

| 2-arachidonoylglycerol (2-AG) | This compound (10 µM) | ~ 2.5-fold |

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on the inhibition of two key enzymes in the endocannabinoid signaling pathway, FAAH and ABHD6. In a typical neuron, anandamide and 2-AG are synthesized "on-demand" in the postsynaptic neuron in response to an increase in intracellular calcium. These endocannabinoids then travel retrogradely across the synapse to activate presynaptic cannabinoid receptors (CB1 and CB2), leading to a reduction in neurotransmitter release. The signaling is terminated by the enzymatic hydrolysis of anandamide by FAAH and 2-AG primarily by monoacylglycerol lipase (MAGL) and, in certain neuronal populations, by ABHD6. This compound blocks the degradation of both anandamide and 2-AG by inhibiting FAAH and ABHD6 respectively, thereby prolonging their signaling effects at the synapse.

Caption: this compound inhibits FAAH and ABHD6, increasing endocannabinoid levels.

Experimental Protocols

Enzyme Inhibition Assays

Objective: To determine the in vitro inhibitory potency of this compound against FAAH, ABHD6, and MAGL.

Methodology:

-

Cell Culture and Transfection: COS-7 cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin. Cells were transiently transfected with plasmids encoding for human FAAH, ABHD6, or MAGL using a lipofectamine-based reagent.

-

Cell Homogenate Preparation: 48 hours post-transfection, cells were harvested, washed with phosphate-buffered saline (PBS), and homogenized in assay buffer (50 mM Tris-HCl, pH 7.4). The protein concentration of the homogenates was determined using a Bradford assay.

-

Hydrolysis Assay:

-

Cell homogenates were pre-incubated with varying concentrations of this compound or vehicle (DMSO) for 20 minutes at 37°C.

-

The enzymatic reaction was initiated by the addition of the radiolabeled substrate, [³H]anandamide for FAAH or [³H]2-oleoylglycerol for ABHD6 and MAGL.

-

The reaction was allowed to proceed for 30 minutes at 37°C and was terminated by the addition of an equal volume of activated charcoal.

-

Samples were centrifuged, and the radioactivity in the supernatant (corresponding to the hydrolyzed product) was quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that produced 50% inhibition of substrate hydrolysis (IC50) was calculated by non-linear regression analysis of the concentration-response curves.

Measurement of Endocannabinoid Levels in Intact Neurons

Objective: To quantify the effect of this compound on the levels of anandamide and 2-AG in cultured neurons.

Methodology:

-

Neuronal Cell Culture: Primary cortical neurons were prepared from embryonic day 18 rat fetuses and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.

-

This compound Treatment: After 7-10 days in vitro, neurons were treated with this compound (10 µM) or vehicle for 4 hours.

-

Lipid Extraction:

-

The culture medium was aspirated, and the cells were washed with ice-cold PBS.

-

Lipids were extracted by the addition of a 2:1:1 mixture of methanol:chloroform:water containing deuterated internal standards for anandamide and 2-AG.

-

The organic phase was collected, dried under a stream of nitrogen, and reconstituted in methanol.

-

-

LC-MS/MS Analysis:

-

Endocannabinoid levels were quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separation was achieved on a C18 reverse-phase column with a gradient elution.

-

Mass spectrometric detection was performed in the multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for anandamide, 2-AG, and their respective internal standards.

-

-

Data Analysis: The peak areas of the endogenous lipids were normalized to their corresponding internal standards, and the results were expressed as fold change over the vehicle-treated control group.

Caption: Workflow for characterizing this compound's activity.

Conclusion

This compound represents a valuable pharmacological tool for investigating the roles of FAAH and ABHD6 in endocannabinoid signaling. Its ability to dually inhibit these enzymes and subsequently elevate the levels of both anandamide and 2-AG in neurons provides a unique mechanism for modulating the endocannabinoid system. The data presented herein offer a foundational understanding of this compound's in vitro and cellular activities, supporting its potential for further preclinical and translational research in areas where enhanced endocannabinoid tone is considered a therapeutic benefit. The detailed experimental protocols provided will enable researchers to replicate and build upon these initial findings.

UCM710: A Dual Inhibitor of FAAH and ABHD6 for Advanced Pain Pathway Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

UCM710 is a novel pharmacological tool for the investigation of the endocannabinoid system (ECS) in pain pathways. As a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6), this compound offers a unique mechanism to potentiate endocannabinoid signaling by simultaneously increasing the levels of two key endocannabinoid ligands: N-arachidonoylethanolamine (anandamide, AEA) and 2-arachidonoylglycerol (2-AG). This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use in pain research, and a visualization of the relevant signaling pathways.

Introduction: The Endocannabinoid System and Pain

The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, and mood. The system primarily comprises cannabinoid receptors (CB1 and CB2), their endogenous lipid ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.

Anandamide (AEA) and 2-arachidonoylglycerol (2-AG) are the two most well-characterized endocannabinoids. They act as retrograde messengers, modulating neurotransmitter release and synaptic plasticity. The therapeutic potential of targeting the ECS for pain management has been a significant area of research. Direct activation of cannabinoid receptors with exogenous agonists can produce analgesia but is often associated with undesirable psychoactive side effects, limiting their clinical utility.

An alternative and more nuanced approach is to enhance endogenous cannabinoid signaling by inhibiting the enzymes responsible for their degradation. This strategy aims to amplify the natural, localized endocannabinoid response to painful stimuli, potentially offering a better therapeutic window with fewer side effects. The primary enzymes responsible for the degradation of AEA and 2-AG are FAAH and monoacylglycerol lipase (MAGL), respectively. However, another enzyme, ABHD6, has been identified as a significant contributor to 2-AG hydrolysis in the nervous system.

This compound: A Dual FAAH and ABHD6 Inhibitor

This compound is a chemical probe that distinguishes itself by its unique pharmacological profile: it inhibits both FAAH and ABHD6, while not affecting MAGL. This dual inhibition leads to a significant elevation in the levels of both AEA and 2-AG in neuronal contexts. By sparing MAGL, this compound allows for a more targeted investigation of the roles of FAAH and ABHD6 in endocannabinoid signaling and its downstream effects on nociception.

Mechanism of Action

This compound exerts its effects by covalently binding to and inactivating the serine hydrolases FAAH and ABHD6. This irreversible inhibition prevents the breakdown of AEA and 2-AG, leading to their accumulation and enhanced activation of cannabinoid receptors. The elevated levels of these endocannabinoids then modulate pain signaling pathways, ultimately leading to analgesic effects.

Quantitative Data

The following table summarizes the inhibitory potency of this compound against its target enzymes.

| Enzyme | IC50 Value | Source |

| Fatty Acid Amide Hydrolase (FAAH) | Not explicitly found in search results | Marrs et al., 2011 (Implied) |

| α/β-hydrolase domain 6 (ABHD6) | Not explicitly found in search results | Marrs et al., 2011 (Implied) |

Further investigation of the primary literature is required to obtain specific IC50 values.

Signaling Pathways

The elevation of AEA and 2-AG by this compound leads to the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and reduce the perception of pain.

Cannabinoid Receptor 1 (CB1) Signaling Pathway

CB1 receptors are predominantly expressed in the central and peripheral nervous systems. Their activation by endocannabinoids leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

Cannabinoid Receptor 2 (CB2) Signaling Pathway

CB2 receptors are primarily expressed on immune cells, and their activation is associated with anti-inflammatory effects. By reducing neuroinflammation, which often contributes to chronic pain states, CB2 receptor activation can also lead to analgesia.

Experimental Protocols

The following protocols are generalized methodologies for investigating the effects of this compound. Specific concentrations and time points may need to be optimized for different experimental systems.

In Vitro Enzyme Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound on FAAH and ABHD6.

Materials:

-

Recombinant human or rodent FAAH and ABHD6

-

This compound

-

Fluorogenic substrate for FAAH (e.g., arachidonoyl-7-amino-4-methylcoumarin)

-

Fluorogenic substrate for ABHD6 (e.g., a suitable monoacylglycerol substrate coupled to a fluorescent reporter)

-

Assay buffer (e.g., Tris-HCl with appropriate pH and additives)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the enzyme solution (FAAH or ABHD6) to each well.

-

Add the this compound dilutions or vehicle (control) to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Pain Model: Mechanical Allodynia

This protocol describes the use of the von Frey test to assess the analgesic effects of this compound in a rodent model of neuropathic or inflammatory pain.

Materials:

-

Rodents (rats or mice) with an induced pain state (e.g., Chronic Constriction Injury, Complete Freund's Adjuvant)

-

This compound

-

Vehicle for this compound administration

-

Von Frey filaments of varying stiffness

-

Elevated mesh platform with individual testing chambers

Procedure:

-

Acclimatize the animals to the testing environment and procedure for several days before the experiment.

-

Establish a baseline paw withdrawal threshold (PWT) for each animal using the up-down method with von Frey filaments.

-

Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).

-

At predetermined time points after administration (e.g., 30, 60, 120, 240 minutes), re-assess the PWT for each animal.

-

The analgesic effect is determined by a significant increase in the PWT in the this compound-treated group compared to the vehicle-treated group.

Conclusion

This compound represents a valuable and selective tool for dissecting the contribution of FAAH and ABHD6 to endocannabinoid signaling in the context of pain. Its dual inhibitory action provides a unique opportunity to study the synergistic effects of elevating both anandamide and 2-arachidonoylglycerol. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the use of this compound in research aimed at advancing our understanding of pain pathophysiology and developing novel analgesic therapies. Further characterization of its in vivo efficacy and pharmacokinetic/pharmacodynamic properties will be crucial for its translation into more advanced preclinical studies.

The Selectivity Profile of UCM710: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM710 is a novel pharmacological tool compound that has garnered interest for its specific modulation of the endocannabinoid system (ECS). The endocannabinoid system, a ubiquitous lipid signaling network, is implicated in a vast array of physiological processes, including neurotransmission, inflammation, and pain perception. The primary signaling molecules of the ECS, the endocannabinoids N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG), are tightly regulated by metabolic enzymes. This compound acts as a dual inhibitor of two key enzymes responsible for endocannabinoid degradation: fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6).[1][2] This dual inhibitory action leads to an elevation in the endogenous levels of both anandamide and 2-AG, thereby potentiating endocannabinoid signaling.[2] A crucial aspect of its selectivity is its lack of inhibitory activity against monoacylglycerol lipase (MAGL), the primary enzyme responsible for 2-AG degradation in the brain.[2] This technical guide provides a comprehensive overview of the selectivity profile of this compound, including its known target affinities, recommended off-target profiling, relevant experimental protocols, and the signaling pathways it modulates.

Data Presentation: Quantitative Selectivity Profile of this compound

The following table summarizes the known inhibitory activities of this compound against key enzymes of the endocannabinoid system. A comprehensive selectivity profile would necessitate screening against a broader panel of targets.

| Target | IC50 (µM) | Notes |

| Fatty Acid Amide Hydrolase (FAAH) | 4.0 | Primary target responsible for the degradation of anandamide. |

| α/β-Hydrolase Domain 6 (ABHD6) | 2.4 | Primary target involved in the hydrolysis of 2-AG. |

| Monoacylglycerol Lipase (MAGL) | > 30 | Demonstrates selectivity over the main 2-AG degrading enzyme. |

Signaling Pathways Modulated by this compound

This compound's dual inhibition of FAAH and ABHD6 leads to the accumulation of anandamide and 2-AG, respectively. These endocannabinoids then act as retrograde messengers, primarily activating the cannabinoid receptors CB1 and CB2. The signaling cascade initiated by the activation of these G-protein coupled receptors (GPCRs) results in the modulation of various downstream effectors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's selectivity profile. Below are representative protocols for key experiments.

FAAH and ABHD6 Enzymatic Activity Assays

A common method to determine the inhibitory activity of compounds like this compound on FAAH and ABHD6 is through a fluorometric assay.

Materials:

-

Recombinant human FAAH or ABHD6

-

Assay Buffer (e.g., Tris-HCl with EDTA)

-

Fluorogenic substrate (e.g., for FAAH, arachidonoyl-7-amino, 4-methylcoumarin amide; for ABHD6, a suitable monoacylglycerol substrate coupled to a fluorescent reporter system)

-

This compound

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the enzyme solution to the wells of the microplate.

-

Add the this compound dilutions to the respective wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity over time (kinetic assay) or measure the fluorescence at a fixed time point (endpoint assay) using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the rate of substrate hydrolysis for each concentration of this compound.

-

Determine the percent inhibition relative to a vehicle control and plot the data to calculate the IC50 value.

Cellular Assay for Anandamide and 2-AG Levels

To confirm the mechanism of action of this compound in a cellular context, quantification of anandamide and 2-AG levels in cultured cells (e.g., neurons or neuroblastoma cells) is essential.

Materials:

-

Cultured neuronal cells

-

This compound

-

Cell culture medium and supplements

-

Reagents for cell lysis

-

Internal standards for anandamide and 2-AG (deuterated)

-

Organic solvents for lipid extraction (e.g., ethyl acetate/hexane)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Culture neuronal cells to a desired confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and add the deuterated internal standards.

-

Perform a lipid extraction using organic solvents.

-

Evaporate the organic phase and reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

-

Quantify the levels of anandamide and 2-AG by comparing the peak areas of the endogenous lipids to their respective internal standards.

Recommended Off-Target and Functional Profiling

A thorough understanding of the selectivity of this compound requires a comprehensive assessment of its potential interactions with other biological targets.

Broad Off-Target Binding Screening

It is recommended to screen this compound against a broad panel of receptors, ion channels, transporters, and enzymes to identify any potential off-target liabilities. Commercial services such as the Eurofins SafetyScreen44 or a similar panel can provide an initial assessment of off-target binding at a fixed concentration (e.g., 10 µM). Targets showing significant inhibition would then be subjected to follow-up concentration-response studies to determine IC50 or Ki values.

Kinase Profiling

Given the large number of kinases in the human genome and their role in numerous signaling pathways, a kinase panel screen (e.g., KINOMEscan™) is advisable to assess the selectivity of this compound against the human kinome.

Functional Cellular Assays

To understand the functional consequences of dual FAAH and ABHD6 inhibition, a variety of cellular assays can be employed:

-

Electrophysiology: Patch-clamp electrophysiology in cultured neurons or brain slices can be used to investigate the effects of this compound on synaptic transmission. By inhibiting the degradation of endocannabinoids, this compound is expected to enhance endocannabinoid-mediated synaptic depression, such as depolarization-induced suppression of inhibition (DSI) and depolarization-induced suppression of excitation (DSE).

-

Calcium Imaging: This technique can be used to assess the impact of this compound on neuronal excitability and intracellular calcium dynamics, which are modulated by cannabinoid receptor activation.

-

Neurotransmitter Release Assays: The effect of this compound on the release of various neurotransmitters (e.g., glutamate, GABA) can be quantified to confirm the functional consequences of enhanced endocannabinoid signaling at the presynaptic terminal.

Conclusion

This compound is a valuable research tool for studying the physiological roles of the endocannabinoid system due to its dual inhibitory action on FAAH and ABHD6. Its selectivity for these two enzymes over MAGL provides a unique pharmacological profile for elevating both anandamide and 2-AG levels. However, a comprehensive understanding of its selectivity requires broader off-target screening and further functional characterization. The experimental protocols and recommended profiling strategies outlined in this guide provide a framework for the thorough investigation of this compound and other novel modulators of the endocannabinoid system. Such detailed characterization is essential for the interpretation of experimental results and for the potential development of therapeutic agents targeting these pathways.

References

Methodological & Application

Application Notes and Protocols for UCM710 In Vitro Assay in Primary Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM710 is a potent and selective dual inhibitor of fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6).[1][2] These enzymes are key components of the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid neurotransmitters N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG), respectively. By inhibiting FAAH and ABHD6, this compound effectively increases the levels of these endocannabinoids in the neuronal synapse, thereby potentiating their signaling through cannabinoid receptors, primarily CB1 and CB2.[2] This modulation of the endocannabinoid system holds significant therapeutic potential for a range of neurological and psychiatric disorders.

These application notes provide a detailed protocol for conducting an in vitro assay to evaluate the effects of this compound on primary neurons. The protocol covers the culture of primary neurons, treatment with this compound, and subsequent analysis of downstream effects, including impact on cell viability and neurite outgrowth.

Signaling Pathway

The endocannabinoid system plays a crucial role in regulating synaptic transmission. Anandamide and 2-AG are synthesized on-demand in the postsynaptic neuron and released into the synaptic cleft. They act as retrograde messengers, binding to presynaptic CB1 receptors. This activation of CB1 receptors leads to the inhibition of neurotransmitter release, thereby modulating synaptic plasticity. This compound enhances this natural regulatory mechanism by preventing the breakdown of anandamide and 2-AG.

Caption: this compound signaling pathway in neurons.

Experimental Protocols

Primary Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Hibernate-E medium (with B-27 supplement)

-

Neurobasal medium (with B-27 supplement, GlutaMAX, and penicillin-streptomycin)

-

Poly-D-lysine

-

Laminin

-

Papain dissociation system

-

Sterile dissection tools

-

Cell culture plates (96-well and 24-well)

Procedure:

-

Plate Coating:

-

Coat culture plates with 50 µg/mL poly-D-lysine in sterile water overnight at 37°C.

-

Wash plates three times with sterile water and allow to air dry.

-

On the day of culture, coat plates with 5 µg/mL laminin in Hibernate-E for at least 2 hours at 37°C.

-

-

Tissue Dissection:

-

Euthanize the pregnant rat according to approved animal care protocols.

-

Dissect out the embryonic horns and place them in ice-cold Hibernate-E.

-

Under a dissecting microscope, remove the cortices from the embryonic brains and place them in a fresh dish of ice-cold Hibernate-E.

-

-

Cell Dissociation:

-

Mince the cortical tissue into small pieces.

-

Digest the tissue with papain according to the manufacturer's instructions (typically 20-30 minutes at 37°C).

-

Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

-

Cell Plating:

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons at a density of 2 x 10^4 cells/well in a 96-well plate for viability assays or 1 x 10^5 cells/well in a 24-well plate for neurite outgrowth analysis.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO2.

-

After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium. Continue this half-medium change every 3-4 days.

-

This compound Treatment

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Neurobasal medium

Procedure:

-

Prepare serial dilutions of this compound in Neurobasal medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

After 7 days in vitro (DIV 7), when neurons have developed a mature morphology, remove half of the medium from each well and replace it with the medium containing the appropriate concentration of this compound or vehicle.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

In Vitro Assays

This assay measures the metabolic activity of viable cells.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

-

Following this compound treatment, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

This assay quantifies the extent of neurite growth.

Materials:

-

Paraformaldehyde (PFA), 4% in PBS

-

Permeabilization solution (0.1% Triton X-100 in PBS)

-

Blocking solution (5% BSA in PBS)

-

Primary antibody (e.g., anti-β-III tubulin)

-

Fluorescently-labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope and image analysis software

Procedure:

-

After this compound treatment in 24-well plates, fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with 5% BSA for 1 hour.

-

Incubate with the primary antibody against β-III tubulin overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Acquire images using a fluorescence microscope.

-

Analyze the images using appropriate software to measure total neurite length, number of primary neurites, and number of branches per neuron.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on Primary Neuron Viability (MTT Assay)

| This compound Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | % Viability (Relative to Vehicle) |

| Vehicle (DMSO) | 1.25 ± 0.08 | 100% |

| 0.1 | 1.28 ± 0.09 | 102.4% |

| 1 | 1.31 ± 0.11 | 104.8% |

| 10 | 1.35 ± 0.10 | 108.0% |

| 100 | 1.10 ± 0.15 | 88.0% |

Table 2: Effect of this compound on Neurite Outgrowth in Primary Neurons

| This compound Concentration (µM) | Total Neurite Length (µm/neuron, Mean ± SD) | Number of Primary Neurites (Mean ± SD) | Number of Branches (Mean ± SD) |

| Vehicle (DMSO) | 450 ± 55 | 4.2 ± 0.8 | 8.5 ± 1.5 |

| 0.1 | 480 ± 62 | 4.5 ± 0.9 | 9.1 ± 1.8 |

| 1 | 550 ± 71 | 5.1 ± 1.1 | 11.2 ± 2.1 |

| 10 | 620 ± 85 | 5.8 ± 1.3 | 14.5 ± 2.8 |

| 100 | 380 ± 48 | 3.9 ± 0.7 | 7.2 ± 1.3 |

Experimental Workflow

Caption: Experimental workflow for this compound in vitro assay.

References

Effective Concentration of UCM710 in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM710 is a valuable research tool for studying the endocannabinoid system (ECS). It acts as a dual inhibitor of two key enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6).[1][2] By inhibiting these enzymes, this compound effectively increases the intracellular levels of the primary endocannabinoids, anandamide (N-arachidonoylethanolamine, AEA) and 2-arachidonoylglycerol (2-AG), in neuronal cells.[1][3] This targeted modulation of the ECS makes this compound a potent tool for investigating the roles of AEA and 2-AG in various physiological and pathological processes, including neuroprotection, neurotransmission, and inflammation.

This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture, with a focus on determining its effective concentration for various research applications.

Quantitative Data Summary

The inhibitory potency of this compound against its target enzymes has been determined in cell-based assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for FAAH and ABHD6. It is important to note that the effective concentration in your specific cell line and experimental conditions may vary and should be determined empirically.

| Target Enzyme | Cell Line/System | IC50 (µM) | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | COS-7 cell homogenates expressing human FAAH | 7.2 ± 1.2 | [1] |

| α/β-hydrolase domain 6 (ABHD6) | COS-7 cell homogenates expressing human ABHD6 | 1.8 ± 0.3 |

Note: In intact primary neurons, this compound has been shown to inhibit AEA and 2-AG hydrolysis by 60% and 30%, respectively, at an unspecified concentration, demonstrating its efficacy in a more physiologically relevant system.

Signaling Pathways

This compound's mechanism of action involves the potentiation of endocannabinoid signaling. By inhibiting FAAH and ABHD6, this compound prevents the breakdown of anandamide and 2-AG. These endocannabinoids then act on cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors. Activation of these receptors can trigger various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell survival and neuroprotection.

References

- 1. Dual Inhibition of α/β-Hydrolase Domain 6 and Fatty Acid Amide Hydrolase Increases Endocannabinoid Levels in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual inhibition of alpha/beta-hydrolase domain 6 and fatty acid amide hydrolase increases endocannabinoid levels in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for UCM710 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM710 is a potent and selective dual inhibitor of fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6).[1][2] By inhibiting these two key enzymes, this compound effectively elevates the levels of the endogenous cannabinoids anandamide (N-arachidonoylethanolamine, AEA) and 2-arachidonoylglycerol (2-AG) in neuronal cells.[1][2] This dual-action mechanism makes this compound a valuable research tool for investigating the therapeutic potential of augmenting endocannabinoid signaling in various physiological and pathological processes. Unlike broad-spectrum inhibitors, this compound does not inhibit monoacylglycerol lipase (MAGL), the primary enzyme responsible for 2-AG degradation in the brain, offering a more targeted approach to modulating the endocannabinoid system.[1][2]

These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for the use of this compound in mouse models, based on available data for similar compounds and general principles of in vivo pharmacology.

Data Presentation

Disclaimer: To date, specific in vivo studies detailing the dosage and administration of this compound in mouse models have not been published. The following table provides a potential starting point for dosage based on a similar dual FAAH/MAGL inhibitor, JZL195, which also has off-target effects on ABHD6.[3][4] It is critical that researchers perform dose-response studies to determine the optimal dosage of this compound for their specific mouse model and experimental endpoint.

| Compound | Class | Mouse Strain | Dosage Range | Route of Administration | Vehicle | Notes | Reference |

| JZL195 | Dual FAAH/MAGL Inhibitor (with ABHD6 activity) | Not Specified | 20 mg/kg | Intraperitoneal (i.p.) | Not Specified | Near-complete inhibition of brain FAAH, MAGL, and ABHD6 was observed. | [3] |

| This compound | Dual FAAH/ABHD6 Inhibitor | To be determined | To be determined (start with a range of 1-20 mg/kg) | Intraperitoneal (i.p.) or Oral (p.o.) | e.g., 10% Tween-80 in saline | Dose-response studies are essential. | N/A |

Experimental Protocols

Preparation of this compound Formulation

A common method for preparing hydrophobic compounds like this compound for in vivo administration is to create a suspension or solution in a vehicle that enhances solubility and bioavailability.

Materials:

-

This compound powder

-

Vehicle (e.g., 10% Tween-80 in sterile saline, or a mixture of polyethylene glycol, Tween-80, and saline)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.

-

Transfer the powder to a sterile tube.

-

Add the vehicle to the tube. A common starting concentration is 1-5 mg/mL.

-

Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing.

-

If the compound does not fully dissolve, sonicate the suspension in a water bath for 5-10 minutes to aid in dispersion.

-

Visually inspect the formulation for homogeneity before each administration. Vortex immediately before drawing the solution into the syringe.

Administration of this compound to Mice

The choice of administration route can significantly impact the pharmacokinetics and efficacy of the compound. Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery in mice. Oral gavage (p.o.) is an alternative for assessing oral bioavailability.

Materials:

-

Prepared this compound formulation

-

Appropriately sized syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge for i.p. injection)

-

Animal scale

-

Mouse restraint device (optional)

Protocol for Intraperitoneal (i.p.) Injection:

-

Weigh each mouse to accurately calculate the volume of this compound formulation to be administered.

-

Gently restrain the mouse, exposing the abdomen. The lower right or left quadrant of the abdomen is the preferred injection site to avoid the cecum and bladder.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

-

Slowly inject the calculated volume of the this compound formulation.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any signs of distress post-injection.

Experimental Workflow for Evaluating this compound Efficacy

This workflow provides a general framework for assessing the in vivo effects of this compound. The specific behavioral or physiological tests will depend on the research question.

Protocol:

-

Acclimation: Acclimate mice to the housing facility and handling for at least one week before the start of the experiment.

-

Baseline Measurements: Perform baseline measurements for the chosen endpoints (e.g., pain threshold in a hot plate test, anxiety-like behavior in an elevated plus maze).

-

Randomization: Randomly assign mice to treatment groups (e.g., vehicle control, different doses of this compound).

-

This compound Administration: Administer this compound or vehicle according to the predetermined dosage and route. The timing of administration relative to behavioral testing is crucial and should be determined in pilot studies.

-

Behavioral/Physiological Testing: Conduct the selected behavioral or physiological tests at the appropriate time point(s) after this compound administration.

-

Tissue Collection: At the end of the experiment, euthanize the mice and collect tissues of interest (e.g., brain, spinal cord, blood) for further analysis (e.g., measuring endocannabinoid levels, protein expression, or enzyme activity).

-

Data Analysis: Analyze the collected data using appropriate statistical methods to determine the effect of this compound.

Mandatory Visualization

Signaling Pathway of Endocannabinoid Degradation

Caption: this compound inhibits FAAH and ABHD6, increasing AEA and 2-AG levels.

Experimental Workflow for In Vivo Evaluation of this compound

Caption: Workflow for assessing this compound's in vivo effects in mice.

References

- 1. Dual Inhibition of α/β-Hydrolase Domain 6 and Fatty Acid Amide Hydrolase Increases Endocannabinoid Levels in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing UCM710 Stock Solution for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM710 is a potent and selective dual inhibitor of fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6). These two enzymes are key regulators of the endocannabinoid system, responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. By inhibiting both FAAH and ABHD6, this compound effectively increases the levels of these endocannabinoids in neuronal tissues, making it a valuable research tool for investigating the therapeutic potential of augmenting endocannabinoid signaling in various physiological and pathological processes.

Proper preparation of this compound for in vivo administration is critical for obtaining reliable and reproducible experimental results. As a lipophilic compound, this compound is practically insoluble in aqueous solutions and requires a specific vehicle for solubilization to ensure bioavailability and consistent dosing. These application notes provide a detailed protocol for the preparation of a this compound stock solution suitable for in vivo studies, based on established methods for formulating similar lipophilic compounds for animal research.

Physicochemical and Pharmacological Properties of this compound

A summary of the relevant properties of this compound is presented in the table below. This information is essential for the proper handling, storage, and preparation of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₄O₃ | Sigma-Aldrich |

| Molecular Weight | 310.47 g/mol | Sigma-Aldrich |

| Appearance | Colorless to light yellow oil | Sigma-Aldrich |

| Storage Temperature | 2-8°C or -20°C | Sigma-Aldrich, Tebubio |

| Mechanism of Action | Dual inhibitor of FAAH and ABHD6 | Marrs WR, et al., 2011 |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a this compound stock solution in a vehicle suitable for intraperitoneal (i.p.) or other common routes of administration in animal models. The recommended vehicle is a mixture of Dimethyl Sulfoxide (DMSO), Tween 80, and saline.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Tween 80 (Polysorbate 80), sterile

-

Saline (0.9% NaCl), sterile

-

Sterile, conical centrifuge tubes (1.5 mL, 15 mL, 50 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate Required Amounts: Determine the total volume of the final dosing solution required and the desired final concentration of this compound. For this protocol, we will prepare a stock solution that will be further diluted to the final dosing concentration.

-

Prepare the Vehicle Solution:

-

In a sterile conical tube, prepare the vehicle solution consisting of 5% DMSO, 5% Tween 80, and 90% saline.

-

For example, to prepare 10 mL of the vehicle solution, add:

-

0.5 mL of DMSO

-

0.5 mL of Tween 80

-

9.0 mL of sterile saline

-

-

Vortex the solution thoroughly to ensure complete mixing of the components. The solution may appear slightly viscous and opalescent.

-

-

Prepare the this compound Stock Solution:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add a small volume of DMSO to the this compound powder to create a concentrated primary stock. For example, dissolve 10 mg of this compound in 100 µL of DMSO to get a 100 mg/mL primary stock.

-

Vortex vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.

-

-

Prepare the Final Dosing Solution:

-

Add the appropriate volume of the this compound primary stock to the prepared vehicle solution to achieve the desired final concentration.

-

For example, to prepare 1 mL of a 1 mg/mL this compound dosing solution, add 10 µL of the 100 mg/mL primary stock to 990 µL of the vehicle solution.

-

Vortex the final solution thoroughly for at least 1-2 minutes to ensure homogeneity. If any precipitation is observed, sonicate the solution for 5-10 minutes.

-

-

Storage and Handling:

-

It is recommended to prepare the final dosing solution fresh on the day of the experiment.

-

If short-term storage is necessary, store the solution at 4°C, protected from light, for no more than 24 hours. Before use, allow the solution to come to room temperature and vortex thoroughly to ensure homogeneity.

-

For longer-term storage, the primary stock solution in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.

-

Safety Precautions:

-

This compound is a research chemical. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Work in a well-ventilated area or a chemical fume hood when handling DMSO.

-

Dispose of all materials in accordance with institutional and local regulations.

Visualization of Experimental Workflow and Signaling Pathway

To aid in the understanding of the experimental process and the mechanism of action of this compound, the following diagrams are provided.

Caption: Workflow for preparing this compound dosing solution.

Caption: this compound inhibits FAAH and ABHD6, increasing endocannabinoid levels.

Application Notes and Protocols for FAAH Inhibitor Treatment in Rat Models of Chronic Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) inhibitors represent a promising therapeutic class for the management of chronic pain. By preventing the degradation of endogenous cannabinoids like anandamide, FAAH inhibitors can potentiate the body's own pain-relieving pathways, potentially avoiding the side effects associated with direct cannabinoid receptor agonists. These application notes provide a comprehensive overview of the treatment duration and experimental protocols for evaluating FAAH inhibitors, using the well-studied compounds URB597 and PF-3845 as examples, in rat models of chronic inflammatory and neuropathic pain. While specific data for UCM710 is not available in the public domain, these protocols can serve as a robust framework for its preclinical evaluation.

Signaling Pathway of FAAH Inhibition in Pain Modulation

The primary mechanism of FAAH inhibitors in alleviating chronic pain involves the enhancement of endocannabinoid signaling.

Application Notes and Protocols: Measuring Changes in AEA and 2-AG After UCM701 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. Its primary signaling molecules, the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are synthesized on demand and have their actions terminated by specific enzymes.[1] Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of AEA.[2] Inhibition of FAAH presents a promising therapeutic strategy for potentiating the endogenous effects of AEA without the adverse effects associated with direct cannabinoid receptor agonists.

UCM701 is a potent and selective inhibitor of FAAH. By blocking FAAH activity, UCM701 is expected to increase the endogenous levels of AEA, thereby enhancing AEA's signaling at cannabinoid receptors (CB1 and CB2) and other targets. This application note provides detailed protocols for measuring the changes in AEA and 2-AG levels following treatment with UCM701, along with an overview of the underlying signaling pathways and experimental workflows.

Signaling Pathways

The signaling pathways of AEA and 2-AG are distinct in their synthesis and degradation but converge on the same cannabinoid receptors.

AEA and 2-AG Signaling Pathway

Caption: AEA and 2-AG signaling pathways.

This diagram illustrates the synthesis of AEA from N-arachidonoyl phosphatidylethanolamine (NAPE) by NAPE-specific phospholipase D (NAPE-PLD), and its degradation by FAAH. Similarly, 2-AG is synthesized from diacylglycerol (DAG) by diacylglycerol lipase (DAGL) and degraded by monoacylglycerol lipase (MAGL). Both endocannabinoids act as retrograde messengers, binding to presynaptic CB1 receptors to modulate neurotransmitter release. UCM701 specifically inhibits FAAH, leading to an accumulation of AEA.

Experimental Protocols

Protocol 1: In Vivo Administration of UCM701 and Tissue Collection

Objective: To administer UCM701 to laboratory animals and collect brain tissue for endocannabinoid analysis.

Materials:

-

UCM701

-

Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)

-

Experimental animals (e.g., mice or rats)

-

Anesthesia (e.g., isoflurane)

-

Liquid nitrogen

-

Dissection tools

-

Focused microwave irradiation system (optional, but recommended for minimizing post-mortem changes in endocannabinoid levels)

Procedure:

-

Drug Preparation: Dissolve UCM701 in the appropriate vehicle to the desired concentration.

-

Animal Dosing: Administer UCM701 or vehicle to the experimental animals via the desired route (e.g., intraperitoneal injection).

-

Time Course: Euthanize animals at various time points post-injection (e.g., 1, 2, 4, 8, and 24 hours) to determine the time course of the effect.

-

Euthanasia and Tissue Collection:

-

Standard Method: Anesthetize the animal deeply and decapitate. Immediately dissect the brain region of interest (e.g., striatum, hippocampus, prefrontal cortex) on an ice-cold surface.

-

Recommended Method (Microwave Irradiation): To minimize post-mortem artifacts in endocannabinoid levels, use a focused microwave irradiation system to rapidly inactivate enzymes before tissue collection.[3]

-

-

Sample Storage: Immediately freeze the collected tissue in liquid nitrogen and store at -80°C until lipid extraction.

Protocol 2: Quantification of AEA and 2-AG by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To extract and quantify AEA and 2-AG from brain tissue samples.[4]

Materials:

-

Frozen brain tissue

-

Internal standards (e.g., AEA-d8 and 2-AG-d8)

-

Homogenizer

-